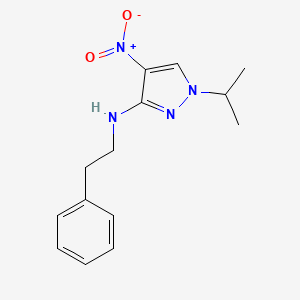

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes a nitro group, a phenylethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine typically involves a multi-step process. One common method includes the nitration of N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 4-Amino-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine.

Oxidation: Corresponding oxides and hydroxylated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

4-Nitro-N-(2-phenylethyl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.

4-Nitro-N-(2-phenylethyl)aniline: Contains an aniline group instead of a pyrazole ring.

Uniqueness

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine is unique due to its combination of a nitro group, a phenylethyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the pyrazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-Nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine is a synthetic compound notable for its unique structural features, including a nitro group, a phenylethyl moiety, and a pyrazole ring. This combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Chemical Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : 270.32 g/mol

- CAS Number : 1429418-62-1

The presence of the nitro group is significant for its potential reactivity and biological interactions, while the phenylethyl group enhances lipophilicity, which may improve membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The phenylethyl group facilitates cellular uptake, enhancing the compound's bioavailability.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar pyrazole structures have been reported to inhibit cancer cell lines by inducing apoptosis.

Case Studies

A study examining a related pyrazole derivative demonstrated significant cytotoxicity against several cancer cell lines, including HepG2 (liver) and MCF-7 (breast) cells, with IC50 values indicating potent activity. While direct studies on this compound are needed, these findings suggest a potential for similar activity.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HepG2 | 21.00 | Cytotoxic |

| MCF-7 | 26.10 | Cytotoxic |

Comparative Analysis

When compared to similar compounds such as 4-Nitro-N-(2-phenylethyl)benzamide and 4-Nitro-N-(2-phenylethyl)aniline, the unique pyrazole ring in this compound contributes to its distinct chemical and biological properties. This structural uniqueness may enhance its stability and reactivity, making it a valuable candidate for further research.

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 4-Nitro-N-(2-phenylethyl)benzamide | Benzamide | Moderate anticancer activity |

| 4-Nitro-N-(2-phenylethyl)aniline | Aniline | Antimicrobial properties |

| This compound | Pyrazole | Potential anticancer & antimicrobial activity |

Future Directions

Further research is essential to fully elucidate the biological activities of this compound. In vitro and in vivo studies should be conducted to assess its efficacy against specific cancer types and microbial strains. Additionally, exploring its mechanism of action through molecular docking studies could provide insights into its interactions at the molecular level.

Properties

IUPAC Name |

4-nitro-N-(2-phenylethyl)-1-propan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-11(2)17-10-13(18(19)20)14(16-17)15-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZFBESONWRYSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)NCCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.